molecular formula C6H12NaO9P B561182 D-FRUCTOSE 1-PHOSPHATE SODIUM SALT CAS No. 103213-46-3

D-FRUCTOSE 1-PHOSPHATE SODIUM SALT

Cat. No.: B561182
CAS No.: 103213-46-3
M. Wt: 282.12 g/mol
InChI Key: QZAYWIYBPHVPDE-WYVTXLGVSA-M
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Description

D-Fructose 1-phosphate sodium salt is an amorphous powder . It is an important intermediate product of sucrose and glucose metabolism . In vivo, this compound is involved in the synthesis and decomposition of glycogen . It has a certain sweet taste .


Synthesis Analysis

The sodium salt of D-fructose 1-phosphate is generally obtained by reacting D-fructose with phosphoric acid. First, D-fructose is dissolved in water, and then an appropriate amount of phosphoric acid is added to react to generate this compound, which is crystallized or precipitated to obtain the final product .


Molecular Structure Analysis

The linear formula of this compound is C6H11O9PNa2 . It has a molecular weight of 304.10 .


Physical And Chemical Properties Analysis

This compound is an amorphous powder . It has a molecular formula of C6H14NaO9P and a molar mass of 284.13 . It is relatively stable under general conditions and relatively stable in a dry state, but it is easy to absorb moisture . It is soluble in water and has high solubility .

Safety and Hazards

D-Fructose 1-phosphate sodium salt is relatively stable under general conditions and relatively stable in a dry state, but it is easy to absorb moisture . It is soluble in water and has high solubility . Avoid contact with high humidity and humidity during storage and use . In addition, care should be taken to avoid direct contact with skin and eyes, and appropriate protective measures such as laboratory gloves and goggles should be worn during operation .

Properties

CAS No.

103213-46-3

Molecular Formula

C6H12NaO9P

Molecular Weight

282.12 g/mol

IUPAC Name

sodium;[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C6H13O9P.Na/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+1/p-1/t3-,4-,5+,6?;/m1./s1

InChI Key

QZAYWIYBPHVPDE-WYVTXLGVSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)[O-])O)O)O)O.[Na+]

SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)O.[Na].[Na]

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)O.[Na+]

Origin of Product

United States

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